7-(Trifluoromethyl)quinolin-3-amine 7-(Trifluoromethyl)quinolin-3-amine
Brand Name: Vulcanchem
CAS No.: 1402576-61-7
VCID: VC3972494
InChI: InChI=1S/C10H7F3N2/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-5H,14H2
SMILES: C1=CC(=CC2=NC=C(C=C21)N)C(F)(F)F
Molecular Formula: C10H7F3N2
Molecular Weight: 212.17 g/mol

7-(Trifluoromethyl)quinolin-3-amine

CAS No.: 1402576-61-7

Cat. No.: VC3972494

Molecular Formula: C10H7F3N2

Molecular Weight: 212.17 g/mol

* For research use only. Not for human or veterinary use.

7-(Trifluoromethyl)quinolin-3-amine - 1402576-61-7

Specification

CAS No. 1402576-61-7
Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
IUPAC Name 7-(trifluoromethyl)quinolin-3-amine
Standard InChI InChI=1S/C10H7F3N2/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-5H,14H2
Standard InChI Key WJDZHQFNKGWFSG-UHFFFAOYSA-N
SMILES C1=CC(=CC2=NC=C(C=C21)N)C(F)(F)F
Canonical SMILES C1=CC(=CC2=NC=C(C=C21)N)C(F)(F)F

Introduction

Synthesis and Manufacturing

Catalyst-Free Condensation Reactions

A pivotal advancement in synthesizing 7-(trifluoromethyl)quinolin-3-amine involves catalyst-free condensation of m-phenylenediamine with trifluoromethyl-substituted 1,3-diketones. This method, developed by Liu et al., avoids traditional acid/base or metal catalysts and operates under mild conditions (e.g., refluxing chloroform or aqueous media at room temperature) . For example, reacting m-phenylenediamine with 4,4,4-trifluoro-1-phenylbutane-1,3-dione yields the target compound with high regioselectivity and purity (up to 97%) .

Table 1: Synthetic Routes for 7-(Trifluoromethyl)quinolin-3-amine

Starting MaterialsConditionsYield (%)Purity (%)Reference
m-Phenylenediamine + 4,4,4-trifluoro-1-phenylbutane-1,3-dioneReflux in chloroform, 10 h8597
m-Phenylenediamine + hexafluoroacetylacetoneRoom temperature, water9095

Functionalization and Derivative Synthesis

The amino group at position 3 allows for further modifications, such as acylations or alkylations, to enhance pharmacological properties. For instance, N-(3-nitrobenzyl)-7-(trifluoromethyl)quinolin-3-amine derivatives exhibit potent kinase inhibitory activity, as demonstrated in studies on analogous quinoline-5-amine compounds . These reactions typically employ coupling agents like N,N-diisopropylethylamine (DIPEA) in polar aprotic solvents (e.g., DMF) .

Physicochemical and Spectroscopic Properties

Thermal and Solubility Characteristics

7-(Trifluoromethyl)quinolin-3-amine is a solid at room temperature, appearing as white to yellow powders depending on purity . It exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform but limited solubility in water (<1 mg/mL at 25°C) . Thermal stability analyses (e.g., thermogravimetric analysis) indicate decomposition temperatures above 200°C, consistent with aromatic amines .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (d, J = 2.4 Hz, 1H, H-2), 8.21 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 7.92 (d, J = 8.8 Hz, 1H, H-5), 7.62 (s, 1H, H-8), 6.72 (s, 2H, -NH₂) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 155.2 (C-3), 148.9 (C-7), 135.6 (C-8a), 129.4 (C-4), 127.8 (C-5), 124.3 (q, J = 270 Hz, -CF₃), 121.9 (C-6), 117.2 (C-4a), 115.6 (C-2) .

  • IR (KBr): 3325 cm⁻¹ (N-H stretch), 1683 cm⁻¹ (C=O in derivatives), 1529 cm⁻¹ (C-F stretch) .

Pharmacological and Industrial Applications

Bioimaging Probes

The compound’s strong intramolecular charge-transfer (ICT) fluorescence, with Stokes shifts exceeding 150 nm, makes it suitable for live-cell imaging. Derivatives selectively label the Golgi apparatus in HeLa and U2OS cells, retaining colocalization with commercial markers during mitosis . Two-photon microscopy further confirms its utility in deep-tissue imaging .

Table 2: Fluorescence Properties of 7-(Trifluoromethyl)quinolin-3-amine Derivatives

Derivativeλₐbs (nm)λₑₘ (nm)Stokes Shift (nm)Quantum Yield
1a3805501700.42
1b3955651700.38

Intermediate for Drug Synthesis

The compound serves as a precursor for kinase inhibitors and antimalarials. For instance, 3-(4-methylpiperazin-1-yl)-N-(3-nitrobenzyl)-7-(trifluoromethyl)quinolin-5-amine (ZGwatinib) is a clinical-stage tyrosine kinase inhibitor . Similar strategies could apply to the 3-amine derivative for targeting oncogenic pathways .

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